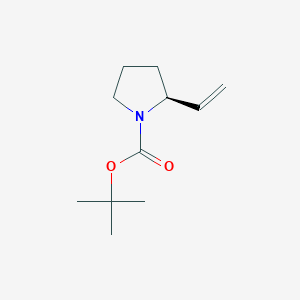

(2S)-N-tert-butoxycarbonyl-2-vinylpyrrolidine

Description

Properties

IUPAC Name |

tert-butyl (2S)-2-ethenylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-5-9-7-6-8-12(9)10(13)14-11(2,3)4/h5,9H,1,6-8H2,2-4H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYHWHEBWKXKPGG-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00454645 | |

| Record name | (2S)-N-tert-butoxycarbonyl-2-vinylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115393-77-6 | |

| Record name | (2S)-N-tert-butoxycarbonyl-2-vinylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 2-vinylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 2-vinylpyrrolidine-1-carboxylate with a suitable chiral auxiliary or catalyst to achieve the desired stereochemistry. One common method involves the use of chiral ligands in asymmetric hydrogenation reactions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and temperatures ranging from -20°C to room temperature.

Industrial Production Methods

In an industrial setting, the production of (S)-tert-butyl 2-vinylpyrrolidine-1-carboxylate may involve large-scale asymmetric synthesis using chiral catalysts. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl 2-vinylpyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the vinyl group, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution at room temperature.

Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.

Substitution: Sodium hydride in tetrahydrofuran at -78°C.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of saturated pyrrolidine derivatives.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemical Applications

1. Synthesis of Organic Molecules

- (S)-tert-butyl 2-vinylpyrrolidine-1-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. Its structure allows for various functional group transformations, making it a versatile building block in organic synthesis. For example, it can be utilized in the formation of chiral ligands and catalysts, which are essential in asymmetric synthesis processes.

2. Polymer Chemistry

- The vinyl group in (S)-tert-butyl 2-vinylpyrrolidine-1-carboxylate makes it suitable for polymerization reactions. It can be incorporated into copolymers to enhance properties such as thermal stability and mechanical strength. This application is particularly relevant in the development of advanced materials for industrial uses.

Biological Applications

1. Drug Development

- Research indicates that (S)-tert-butyl 2-vinylpyrrolidine-1-carboxylate may serve as a precursor for biologically active compounds. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in targeting specific receptors or enzymes involved in disease processes.

Case Study: Neuronal Nicotinic Receptors

- A study explored compounds that modulate neuronal nicotinic acetylcholine receptors, with (S)-tert-butyl 2-vinylpyrrolidine-1-carboxylate being examined for its binding affinity and efficacy. Results indicated that derivatives of this compound could potentially lead to novel therapeutic agents for neurological disorders .

Medicinal Chemistry

1. Therapeutic Properties

- Investigations into the therapeutic properties of (S)-tert-butyl 2-vinylpyrrolidine-1-carboxylate reveal its potential in treating conditions such as anxiety and depression through its action on neurotransmitter systems. The compound's structure allows it to interact with various biological targets, leading to its exploration as an anxiolytic agent.

2. Mechanism of Action

- The mechanism by which (S)-tert-butyl 2-vinylpyrrolidine-1-carboxylate exerts its effects involves modulation of neurotransmitter release and receptor activity. This capability is critical for developing drugs aimed at enhancing cognitive function or alleviating mood disorders.

Data Tables

| Application Area | Details |

|---|---|

| Organic Synthesis | Intermediate for complex organic molecules; used in asymmetric synthesis |

| Polymer Chemistry | Incorporation into copolymers; enhances thermal stability and mechanical strength |

| Drug Development | Potential precursor for biologically active compounds targeting specific receptors |

| Therapeutic Properties | Investigated for anxiolytic effects; interacts with neurotransmitter systems |

Mechanism of Action

The mechanism of action of (S)-tert-butyl 2-vinylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique properties of (S)-tert-butyl 2-vinylpyrrolidine-1-carboxylate, we compare it to structurally related pyrrolidine derivatives (Table 1). These compounds share the Boc-protected pyrrolidine core but differ in substituents at the C2 position, leading to variations in reactivity, applications, and physicochemical properties.

Table 1: Structural and Functional Comparison of (S)-tert-Butyl 2-Vinylpyrrolidine-1-Carboxylate and Analogues

*Similarity scores calculated via structural fingerprinting (Tanimoto coefficient, 0.0–1.0 scale) .

Physicochemical Properties

- Solubility: The vinyl group imparts moderate hydrophobicity to the target compound, while aminoethyl/aminomethyl derivatives (239483-09-1, 119020-01-8) show increased water solubility due to polar functional groups .

- Thermal Stability: The Boc group in all compounds ensures thermal stability up to ~150°C, but the vinyl substituent may introduce susceptibility to peroxidation under prolonged storage .

Biological Activity

(S)-tert-butyl 2-vinylpyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : (S)-tert-butyl 2-vinylpyrrolidine-1-carboxylate

- Molecular Formula : C12H19NO2

- CAS Number : 115393-77-6

The compound features a pyrrolidine ring, which contributes to its biological activity by interacting with various biological targets.

The biological activity of (S)-tert-butyl 2-vinylpyrrolidine-1-carboxylate is largely attributed to its ability to act as an inhibitor for certain enzymes and receptors. Its mechanism involves:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on enzymes involved in metabolic pathways. For instance, it has shown promise as a transition state analogue in inhibiting methylthioadenosine nucleosidase (MTAN), which plays a role in the metabolism of adenine nucleotides in microorganisms and human cells .

- Receptor Interaction : Research indicates that this compound may interact with specific receptors, affecting signaling pathways that regulate various physiological processes.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of (S)-tert-butyl 2-vinylpyrrolidine-1-carboxylate. It has demonstrated effectiveness against several bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Neuroprotective Effects

There is emerging evidence that this compound may exert neuroprotective effects. In vitro studies have indicated that it can reduce oxidative stress and prevent neuronal cell death, making it a candidate for further research in neurodegenerative diseases .

Case Studies

-

Inhibition of MTA Metabolism :

A study focused on the synthesis of potent inhibitors based on the pyrrolidine scaffold, including (S)-tert-butyl 2-vinylpyrrolidine-1-carboxylate, showed that these compounds could significantly inhibit MTAN activity in both Escherichia coli and human cells. The binding affinities were measured in the femtomolar range, indicating high potency . -

Neuroprotection in Cell Cultures :

In a controlled experiment using neuronal cell cultures exposed to oxidative stress, treatment with (S)-tert-butyl 2-vinylpyrrolidine-1-carboxylate resulted in a marked decrease in cell death compared to untreated controls. This suggests its potential utility in neuroprotective therapies .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (S)-tert-butyl 2-vinylpyrrolidine-1-carboxylate | Pyrrolidine ring with vinyl group | Enzyme inhibition, antimicrobial |

| Other Pyrrolidine Derivatives | Varies; some lack vinyl group | Limited biological activity |

The presence of the vinyl group in (S)-tert-butyl 2-vinylpyrrolidine-1-carboxylate enhances its reactivity and potential interactions compared to other derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-tert-butyl 2-vinylpyrrolidine-1-carboxylate, and how do reaction conditions influence yield and enantiomeric purity?

- Methodological Answer : A common approach involves coupling a pyrrolidine precursor with a vinyl group under controlled conditions. For example, mixed anhydride intermediates are formed using reagents like isobutyl chloroformate and DIPEA in CH₂Cl₂, followed by nucleophilic addition to introduce the vinyl moiety . Reaction monitoring via LC-MS ensures complete consumption of starting materials. Purification via flash chromatography (e.g., 0–100% EtOAc/hexane gradients) is critical to isolate the product in ~59% yield . Temperature control (e.g., 0–20°C during sulfonylation) minimizes side reactions and preserves stereochemistry .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of (S)-tert-butyl 2-vinylpyrrolidine-1-carboxylate?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR are used to verify the stereochemistry and vinyl group integration. For example, distinct resonances for the tert-butyl group (~1.4 ppm) and vinyl protons (5–6 ppm) are observed .

- IR : Absorption bands for carbonyl (C=O, ~1700 cm⁻¹) and vinyl (C=C, ~1600 cm⁻¹) groups confirm functional groups .

- HRMS : Exact mass analysis (e.g., calculated vs. observed m/z) validates molecular formula and purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.